molecular formula C10H10BrClO2 B13082762 2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid

2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid

Cat. No.: B13082762
M. Wt: 277.54 g/mol
InChI Key: LWCCOVOKPSBBJF-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a methyl group attached to the propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid typically involves the bromination and chlorination of a suitable aromatic precursor, followed by the introduction of the propanoic acid group. One common method involves the following steps:

    Bromination: The aromatic precursor is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Chlorination: The brominated intermediate is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

    Introduction of Propanoic Acid Group: The resulting bromo-chloro aromatic compound is reacted with a suitable reagent, such as methylmagnesium bromide, to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products

    Substitution: Products may include derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

Scientific Research Applications

2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms may play a role in the compound’s binding affinity and specificity. The propanoic acid group may also contribute to the compound’s overall activity by influencing its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-6-chlorophenyl)acetic acid
  • 2-(2-Bromo-6-chlorophenyl)propanoic acid
  • 2-(2-Bromo-6-chlorophenyl)butanoic acid

Uniqueness

2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a methyl group on the propanoic acid moiety. This combination of functional groups may result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

2-(2-bromo-6-chlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrClO2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14)

InChI Key

LWCCOVOKPSBBJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=C1Br)Cl)C(=O)O

Origin of Product

United States

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